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The landscape of targeted cancer therapy has been significantly advanced by the development

of pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitors. These agents have

demonstrated notable efficacy in tumors harboring FGFR gene alterations, leading to several

landmark approvals. This guide provides a comprehensive meta-analysis of pivotal clinical

trials for key pan-FGFR inhibitors, offering a comparative look at their performance,

experimental designs, and the underlying signaling pathways.

Comparative Efficacy of Pan-FGFR Inhibitors
The following table summarizes the key efficacy outcomes from pivotal clinical trials of selected

pan-FGFR inhibitors. Direct cross-trial comparisons should be made with caution due to

differences in study populations and designs.
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Comparative Safety Profile: Common Treatment-
Related Adverse Events (TRAEs)
This table outlines the most frequently reported treatment-related adverse events (all grades)

for each inhibitor, providing insight into their safety and tolerability profiles.
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Inhibitor Trial Name
Most Common TRAEs (All

Grades)

Erdafitinib BLC2001

Hyperphosphatemia,

Stomatitis, Dry Mouth,

Decreased Appetite,

Dysgeusia[1]

Pemigatinib FIGHT-202
Hyperphosphatemia, Alopecia,

Diarrhea[3][4]

Futibatinib FOENIX-CCA2

Hyperphosphatemia, Alopecia,

Dry Mouth, Diarrhea, Dry Skin,

Fatigue[5]

Infigratinib CBGJ398X2202
Hyperphosphatemia,

Stomatitis, Fatigue, Alopecia[9]

Experimental Protocols of Pivotal Clinical Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting their

outcomes. Below are detailed summaries of the experimental protocols for the pivotal studies

of erdafitinib, pemigatinib, futibatinib, and infigratinib.

Erdafitinib: BLC2001 (NCT02365597)
Objective: To evaluate the efficacy and safety of erdafitinib in patients with locally advanced

or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who

had progressed on or after at least one line of prior chemotherapy.[1][2]

Study Design: A global, open-label, single-arm, phase 2 trial.[1][2]

Patient Population: Adults with measurable metastatic or surgically unresectable urothelial

carcinoma with prespecified FGFR alterations, an ECOG performance status of 0-2, and

who had progressed during or following at least one line of prior chemotherapy or within 12

months of (neo)adjuvant chemotherapy, or were cisplatin-ineligible and chemo-naïve.[1][2]

Dosing Regimen: The selected regimen was 8 mg of erdafitinib administered orally once

daily in 28-day cycles, with a provision for uptitration to 9 mg/day based on serum phosphate
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levels if no significant treatment-related adverse events occurred.[1][2]

Primary Endpoint: Confirmed objective response rate (ORR) as assessed by a blinded

independent review committee.[1]

Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), and

overall survival (OS).[1][2]

Pemigatinib: FIGHT-202 (NCT02924376)
Objective: To evaluate the efficacy and safety of pemigatinib in patients with previously

treated, advanced/metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.

[10][11]

Study Design: A multicenter, open-label, single-arm, phase 2 study with three cohorts.[11]

[12]

Patient Population: Patients aged 18 years or older with previously treated

advanced/metastatic cholangiocarcinoma. Cohort A included patients with FGFR2 fusions or

rearrangements, Cohort B with other FGF/FGFR alterations, and Cohort C with no

FGF/FGFR alterations.[11][12]

Dosing Regimen: 13.5 mg of oral pemigatinib once daily on a 21-day cycle (2 weeks on, 1

week off) until disease progression or unacceptable toxicity.[4][12]

Primary Endpoint: Objective response rate (ORR) in cohort A, assessed by an independent

review committee according to RECIST v1.1.[3][12]

Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall

survival (OS), and safety.[3][12]

Futibatinib: FOENIX-CCA2 (NCT02052778)
Objective: To assess the efficacy and safety of futibatinib in patients with locally advanced or

metastatic unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene

fusions or other rearrangements.[13]

Study Design: A single-arm, open-label, multicenter, phase 2 study.[5][13]
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Patient Population: Patients with locally advanced/metastatic unresectable iCCA with FGFR2

gene fusions or other rearrangements, who had disease progression after at least one line of

systemic therapy (including gemcitabine plus platinum-based chemotherapy), no prior

treatment with an FGFR inhibitor, and an ECOG performance status of 0 or 1.[5][13]

Dosing Regimen: 20 mg of futibatinib administered orally once daily continuously until

disease progression or unacceptable toxicity.[5][13]

Primary Endpoint: Objective response rate (ORR) based on independent central radiology

review.[5][13]

Secondary Endpoints: Disease control rate (DCR), duration of response (DOR), progression-

free survival (PFS), overall survival (OS), and safety.[5][13]

Infigratinib: CBGJ398X2202 (NCT02150967)
Objective: To evaluate the efficacy of single-agent infigratinib in patients with advanced or

metastatic cholangiocarcinoma with FGFR genetic alterations who have received prior

gemcitabine-based chemotherapy.[14]

Study Design: An ongoing phase 2, open-label, single-arm study with three cohorts.[14]

Patient Population: Adult patients with advanced/metastatic cholangiocarcinoma with

progression on at least one line of systemic therapy. Cohort 1 included patients with FGFR2

gene fusions or translocations.[9][14]

Dosing Regimen: 125 mg of infigratinib orally once daily for 21 days of each 28-day cycle.[8]

[9]

Primary Endpoint: Objective response rate (ORR) by independent central review per

RECIST v1.1.[9]

Secondary Endpoints: Duration of response (DOR).[9]

Visualizing the Mechanism and Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the

FGFR signaling pathway and a typical clinical trial workflow for a pan-FGFR inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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